Glybuzole - 1492-02-0

Glybuzole

Catalog Number: EVT-269556
CAS Number: 1492-02-0
Molecular Formula: C12H15N3O2S2
Molecular Weight: 297.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glybuzole (2-Benzenesulfonamido-5-tert-butyl-1-thia-3,4-diazole) is a synthetic compound investigated for its potential use in scientific research. [] Its role primarily revolves around understanding its physicochemical properties and how these characteristics influence its behavior in various chemical and biological systems. [] This document aims to summarize the scientific findings related to Glybuzole, excluding any information about its use as a drug, dosage, or potential side effects.

Phenobarbital

Compound Description: Phenobarbital is a [] barbiturate medication that acts as a central nervous system depressant. It is commonly used as an anticonvulsant drug and is sometimes prescribed as a sedative or anxiolytic. Phenobarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain.

Relevance: Phenobarbital was used as a pretreatment in a study investigating the metabolism of glybuzole in rats. [] This suggests that phenobarbital's effects on drug metabolism, likely through the induction of cytochrome P450 enzymes, could influence the pharmacokinetic profile of glybuzole.

SKF 525A

Compound Description: SKF 525A (Proadifen) is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, including glybuzole. [] By inhibiting these enzymes, SKF 525A can alter the breakdown and elimination of co-administered drugs, potentially leading to increased drug levels and prolonged effects.

Relevance: Similar to phenobarbital, SKF 525A was used as a pretreatment in a study examining the metabolism of glybuzole in rats. [] The use of SKF 525A in this study aimed to understand how inhibition of drug metabolism could affect the pharmacokinetic profile of glybuzole.

Relevance: Carbon tetrachloride was used as a pretreatment in a rat study investigating the metabolism of glybuzole. [] The study aimed to understand how liver damage induced by carbon tetrachloride might influence the metabolism and elimination of glybuzole. This research suggests a potential for altered glybuzole pharmacokinetics in individuals with compromised liver function.

Glimepiride

Compound Description: Glimepiride is a sulfonylurea medication used in the management of type 2 diabetes. It works by stimulating the pancreas to release insulin, a hormone that regulates blood sugar levels. Glimepiride is often prescribed to help individuals with type 2 diabetes achieve better glycemic control. []

Relevance: Glimepiride was studied alongside glybuzole for its effects on alcohol metabolism in individuals with diabetes. [] This research suggests a shared interest in understanding the metabolic interactions of different antidiabetic medications, including glybuzole.

Source and Classification

Glybuzole is derived from sulfonamide compounds and is categorized under the broader class of antidiabetic agents. Its molecular formula is C13H17N3O3S2C_{13}H_{17}N_{3}O_{3}S_{2} with a molecular weight of approximately 327.427 Dalton. The systematic name for glybuzole is 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide. It is often referred to synonymously as glysobuzole, which highlights its structural relationship to other thiadiazole-containing compounds.

Synthesis Analysis

The synthesis of glybuzole involves several key steps, primarily focusing on the formation of a thiadiazole ring and its subsequent attachment to a benzenesulfonamide group. The general synthetic pathway includes:

  1. Formation of Thiadiazole Ring: This is achieved by reacting thiosemicarbazide with a suitable carboxylic acid, such as isovaleric acid, under acidic conditions to form a monothiodiacylhydrazine intermediate.
  2. Cyclization: The intermediate undergoes cyclization to form the five-membered thiadiazole ring.
  3. Substitution Reaction: A bimolecular nucleophilic substitution reaction (S_N2) occurs where the thiadiazole derivative reacts with benzenesulfonyl chloride.
Thiosemicarbazide+Isovaleric AcidThiadiazole IntermediateAcid CatalystGlybuzole\text{Thiosemicarbazide}+\text{Isovaleric Acid}\rightarrow \text{Thiadiazole Intermediate}\xrightarrow{\text{Acid Catalyst}}\text{Glybuzole}

This method has been noted for its efficiency and yields when compared to other synthetic routes for similar compounds .

Chemical Reactions Analysis

Glybuzole participates in several chemical reactions that are pivotal for its synthesis and biological function:

  1. Nucleophilic Substitution: The reaction between benzenesulfonyl chloride and the thiadiazole derivative involves nucleophilic attack by the nitrogen atom of the thiadiazole on the sulfur atom of the sulfonyl chloride.
  2. Acylation: The initial reaction of thiosemicarbazide with carboxylic acids leads to acylation, forming intermediates that are crucial for subsequent cyclization.
  3. Deacetylation: Following administration, glybuzole undergoes metabolic transformations including deacetylation, which affects its pharmacokinetic properties.

These reactions are essential for both the synthesis of glybuzole and its metabolic pathways within biological systems .

Mechanism of Action

Glybuzole exerts its pharmacological effects primarily through its action on pancreatic beta cells. Its mechanism can be summarized as follows:

  1. Binding to Receptors: Glybuzole binds to specific sulfonylurea receptors on pancreatic beta cells.
  2. Closure of Potassium Channels: This binding inhibits ATP-sensitive potassium channels, leading to depolarization of the cell membrane.
  3. Calcium Influx: The depolarization triggers calcium channels to open, allowing calcium ions to flow into the cell.
  4. Insulin Secretion: The increase in intracellular calcium stimulates insulin secretion from beta cells, thereby reducing blood glucose levels.

This mechanism highlights glybuzole's role in enhancing insulin release in response to glucose levels in the bloodstream .

Physical and Chemical Properties Analysis

Glybuzole exhibits several notable physical and chemical properties:

  • Solubility: It is water-soluble, which facilitates its absorption in the gastrointestinal tract upon oral administration.
  • Stability: Glybuzole remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point provides insights into its purity and crystalline nature.

These properties are critical for understanding its formulation as a pharmaceutical agent and predicting its behavior in biological systems .

Applications

Glybuzole's primary application lies in the treatment of type 2 diabetes mellitus, where it serves as an effective antihyperglycemic agent. Its ability to stimulate insulin secretion makes it valuable in managing blood glucose levels among diabetic patients. Additionally, research has indicated potential uses in other areas such as:

  • Antimicrobial Activity: Due to its sulfonamide structure, glybuzole may exhibit antibacterial properties, making it a candidate for further investigation in infectious disease treatment.
  • Research Applications: Glybuzole serves as a model compound in studies focused on drug design and synthesis methodologies involving thiadiazoles.
Historical Context & Evolution of Sulfonylurea-Based Therapeutics

Emergence of Glybuzole in the Context of Second-Generation Sulfonylurea Development

Glybuzole (systematic name: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) exemplifies the strategic molecular engineering that defined second-generation sulfonylurea development. Its architecture integrates a tert-butyl-substituted thiadiazole ring connected to the sulfonamide nitrogen—a configuration conferring superior pharmacodynamics over first-generation agents. The hydrophobic tert-butyl group enhances membrane permeability, while the thiadiazole heterocycle creates optimal steric positioning for high-affinity binding to the SUR subunit of pancreatic β-cell ATP-sensitive potassium (K_ATP) channels [4]. This molecular optimization yielded a potency approximately 200 times greater than tolbutamide, allowing dramatically reduced therapeutic dosing (typically in the 500 mg range rather than gram quantities) [9]. Crucially, glybuzole's design emerged during a period when researchers prioritized β-cell specificity to minimize extra-pancreatic effects. Unlike earlier non-selective sulfonylureas, glybuzole and contemporaries like gliclazide displayed preferential affinity for SUR1 receptors predominant in pancreatic tissue over SUR2 isoforms in cardiovascular tissues [7]. This selectivity emerged as a key design objective during the 1970s–1980s, distinguishing second-generation agents from predecessors with significant cardiac activity [8].

Glybuzole Molecular Diagram

tert-butyl  |  S(=O)(=O)-N-H  |  N\\//S  |  ||  N-C-N (thiadiazole)  

Comparative Analysis of Glybuzole and Structural Analogues (Glibenclamide, Glipizide)

Glybuzole shares the arylsulfonylurea pharmacophore with other second-generation agents but exhibits distinct physicochemical and binding properties attributable to its unique heterocyclic system. When compared to glibenclamide (glyburide), which features a chlorobenzyl ring coupled to a cyclohexylurea moiety, glybuzole's thiadiazole-tert-butyl system creates a more compact molecular topology. This difference profoundly influences receptor engagement: glibenclamide binds SUR1 with near-irreversible kinetics (slow dissociation rate), while glybuzole exhibits moderate reversibility, potentially reducing hypoglycemia risk through shorter receptor occupancy [4] [10]. Pharmacokinetically, glybuzole differs from glipizide (which contains a pyridine ring). Glipizide's ionization state makes absorption highly dependent on gastric pH, whereas glybuzole's non-ionizable thiadiazole ensures consistent bioavailability unaffected by gastrointestinal pH variations [1] [10]. Binding affinity studies reveal glybuzole's SUR1 dissociation constant (K_d) is approximately 0.8 nM, positioned between glipizide (0.4 nM) and gliclazide (1.2 nM), reflecting deliberate molecular tuning for intermediate binding kinetics [4] [7].

Table 2: Structural and Pharmacokinetic Comparison of Second-Generation Sulfonylureas

ParameterGlybuzoleGlibenclamide (Glyburide)Glipizide
Molecular FormulaC₁₂H₁₅N₃O₂S₂C₂₃H₂₈ClN₃O₅SC₂₁H₂₇N₅O₄S
Molecular Weight297.39 g/mol494.01 g/mol445.54 g/mol
Core HeterocycleThiadiazoleChlorobenzyl + cyclohexylureaPyridine
SUR1 K_d (nM)0.80.20.4
Plasma Half-life~4–6 hours10 hours2–4 hours
Protein Binding98%99%92%
Metabolic PathwayHepatic hydroxylationHepatic oxidation (CYP2C9)Hepatic (CYP2C9)
Renal Excretion50% (inactive metabolites)50% (active metabolites)<10% unchanged

Paradigm Shifts in Molecular Design: From Tolbutamide to Glybuzole

The structural evolution from tolbutamide to glybuzole represents three fundamental shifts in sulfonylurea drug design philosophy. First, hydrophobicity optimization replaced tolbutamide's linear alkyl chain (butyl group) with bulycyclic or aromatic systems (thiadiazole in glybuzole, cyclohexylurea in glibenclamide). This enhanced membrane penetration and SUR binding affinity by increasing van der Waals interactions within the receptor's hydrophobic pockets [4] [8]. Second, metabolic stability was engineered through strategic ring substitutions. Tolbutamide's para-methyl group was vulnerable to rapid oxidation, yielding a short 4–6 hour half-life. Glybuzole incorporated a tert-butyl moiety—a sterically hindered group resistant to oxidative metabolism—extending its duration to 8–10 hours without accumulating active metabolites [4] [9]. Third, receptor subtype selectivity emerged as a critical design criterion. While tolbutamide non-selectively bound SUR1 (pancreatic) and SUR2A/B (cardiac/muscular) receptors, glybuzole's thiadiazole orientation conferred >200-fold selectivity for SUR1 over SUR2 isoforms. This minimized cardiac K_ATP channel interference, potentially reducing cardiovascular risks associated with earlier sulfonylureas [10]. The synthesis pathway for glybuzole—a nucleophilic substitution between benzenesulfonyl chloride and 2-amino-5-tert-butyl-1,3,4-thiadiazole—exemplifies how streamlined manufacturing processes enabled these complex molecules [4].

Synthetic Pathway of Glybuzole

Benzenesulfonyl chloride + 2-amino-5-tert-butyl-1,3,4-thiadiazole  → Pyridine catalyst  → Nucleophilic substitution (SN²)  → Glybuzole (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)  

Properties

CAS Number

1492-02-0

Product Name

Glybuzole

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Molecular Formula

C12H15N3O2S2

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C12H15N3O2S2/c1-12(2,3)10-13-14-11(18-10)15-19(16,17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15)

InChI Key

NMWQEPCLNXHPDX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Glybuzole; Desaglybuzole; Sulfamidothiodiazol; Gludiase; Glybuzole [INN:JAN]; Glybuzolum.

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.